molecular formula C13H17FN2O4S B2953933 2-acetamido-N-(2-fluorophenyl)-4-(methylsulfonyl)butanamide CAS No. 1028026-24-5

2-acetamido-N-(2-fluorophenyl)-4-(methylsulfonyl)butanamide

Cat. No.: B2953933
CAS No.: 1028026-24-5
M. Wt: 316.35
InChI Key: CSPZLAAMNPPMJO-UHFFFAOYSA-N
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Description

2-acetamido-N-(2-fluorophenyl)-4-(methylsulfonyl)butanamide is a synthetic organic compound that belongs to the class of amides It features a fluorophenyl group, an acetamido group, and a methylsulfonyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-N-(2-fluorophenyl)-4-(methylsulfonyl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the butanamide backbone: This can be achieved through the reaction of a suitable butanoic acid derivative with an amine.

    Introduction of the acetamido group: This step often involves acetylation of an amine group.

    Attachment of the fluorophenyl group: This can be done through a nucleophilic aromatic substitution reaction.

    Addition of the methylsulfonyl group: This step might involve sulfonylation using a sulfonyl chloride reagent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This can include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-acetamido-N-(2-fluorophenyl)-4-(methylsulfonyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group or to modify the fluorophenyl group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Modified butanamide derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-acetamido-N-(2-fluorophenyl)-4-(methylsulfonyl)butanamide depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity, while the acetamido and methylsulfonyl groups can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-acetamido-N-(2-chlorophenyl)-4-(methylsulfonyl)butanamide: Similar structure with a chlorine atom instead of fluorine.

    2-acetamido-N-(2-bromophenyl)-4-(methylsulfonyl)butanamide: Similar structure with a bromine atom instead of fluorine.

    2-acetamido-N-(2-iodophenyl)-4-(methylsulfonyl)butanamide: Similar structure with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-acetamido-N-(2-fluorophenyl)-4-(methylsulfonyl)butanamide can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it unique compared to its halogen-substituted analogs.

Properties

IUPAC Name

2-acetamido-N-(2-fluorophenyl)-4-methylsulfonylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O4S/c1-9(17)15-12(7-8-21(2,19)20)13(18)16-11-6-4-3-5-10(11)14/h3-6,12H,7-8H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPZLAAMNPPMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCS(=O)(=O)C)C(=O)NC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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